1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide
Description
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide is a pyridine derivative characterized by a methyl group at position 1, a thioxo (C=S) group at position 2, and a carbohydrazide (-CONHNH₂) moiety at position 2. The thioxo group distinguishes it from oxo (C=O) analogs, influencing electronic properties and reactivity .
Properties
IUPAC Name |
1-methyl-2-sulfanylidenepyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-10-4-2-3-5(7(10)12)6(11)9-8/h2-4H,8H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVHLPMZJSQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=S)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide exhibits antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that modifications to the hydrazide moiety could enhance its efficacy against resistant strains of bacteria .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies suggest that it can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. Case studies focusing on specific cancer types have highlighted its potential as a lead compound for further development .
Neuroprotective Effects
Research has also explored the neuroprotective effects of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide. Preliminary findings indicate that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of inflammatory pathways and reduction of reactive oxygen species .
Pesticidal Properties
The compound has been evaluated for its pesticidal activity against various agricultural pests. Studies indicate that it can act as an effective insecticide, disrupting the life cycle of pests while being less harmful to beneficial insects. Field trials have shown significant reductions in pest populations when applied at optimal concentrations .
Plant Growth Promotion
In addition to its pesticidal properties, 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide has been studied for its potential to promote plant growth. Research indicates that it can enhance root development and increase resistance to environmental stressors, suggesting its utility as a biostimulant in sustainable agriculture practices .
Synthesis and Derivatives
The synthesis of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves multi-step reactions starting from pyridine derivatives. Researchers have explored various synthetic pathways to optimize yield and purity while developing derivatives with enhanced biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets and pathways. The thioxo group and pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations among related compounds:
Functional Group Impact
- Thioxo vs.
- Substituent Effects : The dichlorobenzyl group in compounds introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems. In contrast, the methyl group in the target compound offers minimal steric hindrance .
- Fused-Ring Systems : Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit extended π-conjugation, which can influence optical properties and binding affinity in pharmacological contexts .
Reactivity Trends
- Thioxo Group : The C=S bond is more polarizable than C=O, facilitating reactions with electrophiles or metal ions. This property is exploited in coordination chemistry and catalyst design .
- Carbohydrazide Moieties : Common in hydrazide-based ligands, these groups enable chelation and may contribute to antimicrobial or antitumor activity in analogs .
Biological Activity
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS No. 1092346-77-4) is a chemical compound with a molecular formula of C7H9N3OS and a molecular weight of 183.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
The synthesis of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves the reaction of 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylic acid with hydrazine hydrate under reflux conditions in an organic solvent such as ethanol or methanol. The compound undergoes various chemical reactions including oxidation, reduction, and substitution, which are critical for its biological activity .
The biological activity of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide is attributed to its interaction with specific molecular targets. The thioxo group and pyridine ring are essential for its activity, allowing the compound to modulate various biochemical pathways. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Antimicrobial Properties
Research indicates that 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide shows significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains. The compound's mechanism involves the inhibition of microbial growth through enzyme inhibition and disruption of cellular processes.
Anticancer Activity
The compound has also been studied for its anticancer properties. A study highlighted that derivatives of this compound exhibited cytotoxic effects on cancer cell lines such as B16F10 melanoma cells. The analogs showed potent inhibition of tyrosinase activity, which is crucial for melanin production and is often overexpressed in certain cancers .
Case Studies
Research Applications
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide serves as an important intermediate in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals. Its potential therapeutic applications include treatments for gastrointestinal disorders and other diseases characterized by spasms .
Comparison with Similar Compounds
The biological activity of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide can be compared with other thioxo compounds and derivatives:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thioxo derivatives | Antimicrobial and anticancer properties | Structural similarity enhances biological activity |
| Imidazole derivatives | Antioxidant and antimicrobial activities | Known for diverse biological effects |
| Indole derivatives | Anticancer and antiviral properties | Exhibits a wide range of therapeutic potentials |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): Assign peaks for methyl (δ ~2.5–3.5 ppm) and thioxo groups (δ ~160–180 ppm in ¹³C NMR) while cross-verifying with DEPT-135 to confirm quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with calculated exact masses (Δ < 5 ppm error) to confirm purity .
- Infrared Spectroscopy (IR): Identify characteristic stretches for C=S (~1200 cm⁻¹) and N–H (~3300 cm⁻¹) bonds .
How can computational methods enhance the design of reactions involving this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental workload. For instance, reaction path searches using software like GRRM or Gaussian can identify energetically favorable intermediates, guiding solvent selection and catalyst design . Coupling computational models with machine learning algorithms (e.g., neural networks) enables rapid screening of substituent effects on reactivity .
How should researchers address contradictions in reported spectroscopic data for this compound?
Advanced Research Focus
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To resolve these:
- Compare spectra under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) .
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
What methodologies assess the stability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) for 24–72 hours. Monitor degradation products via HPLC-MS .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at ambient conditions based on accelerated stability data .
How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
Q. Advanced Research Focus
- Analog Synthesis: Modify substituents (e.g., methyl, thioxo groups) and test derivatives for biological activity (e.g., antimicrobial assays) .
- Molecular Docking: Screen against target proteins (e.g., bacterial enzymes) to identify key binding interactions. Pair with in vitro IC₅₀ measurements to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
